B1576608 Eumenitin

Eumenitin

Cat. No.: B1576608
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eumenitin is a novel cationic antimicrobial peptide (AMP) isolated from the venom of the solitary eumenine wasp Eumenes rubronotatus . This linear peptide is composed of 15 amino acids (LNLKGIFKKVASLLT) and exhibits characteristic features of cationic alpha-helical AMPs, adopting an amphipathic alpha-helical secondary structure in membrane-mimicking environments like TFE or SDS micelles . Its mechanism of action involves non-selective interaction with microbial cell membranes . Studies on planar lipid bilayers demonstrate that this compound binds preferentially to negatively charged membranes and is capable of forming cation-selective pores, with an estimated diameter between 4.3 and 9.8 Angstroms, supporting a toroidal pore model for its membrane-disrupting activity . This compound exhibits inhibitory activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains . Furthermore, it moderately stimulates degranulation from rat peritoneal mast cells and RBL-2H3 cells, indicating mastoparan-like activity . A key characteristic of this compound is its lack of hemolytic activity against human erythrocytes, suggesting a degree of selectivity for bacterial cells . As a naturally occurring AMP from wasp venom, this compound represents a valuable research tool for studying host-defense peptides, their structure-activity relationships, and their potential as novel templates for designing anti-infective agents to combat antibiotic-resistant pathogens . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

LNLKGIFKKVASLLT

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Eumenitin exhibits strong antimicrobial activity, making it a candidate for developing new antibiotics. The peptide has been shown to inhibit a range of bacteria, including:

  • Staphylococcus aureus : Inhibitory concentration (IC) of 6 μM.
  • Escherichia coli : IC of 6 μM.
  • Candida albicans : Limited data available.

The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis. This compound's structure allows it to adopt an amphipathic alpha-helical conformation, which is crucial for its interaction with lipid membranes .

Table 1: Antimicrobial Activity of this compound

MicrobeMinimum Inhibitory Concentration (MIC, μM)
Staphylococcus aureus6
Escherichia coli6
Candida albicansData not available

Anti-Parasitic Activity

Recent studies have indicated that this compound also possesses anti-parasitic properties. It has been tested against the protozoan Leishmania major, displaying leishmanicidal activity with an IC of 35 μM. This suggests potential applications in treating leishmaniasis, a disease caused by parasitic protozoa .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its antimicrobial and anti-parasitic effects. Its ability to stimulate mast cell degranulation indicates potential roles in immunomodulation and inflammation management. Mast cells are crucial in allergic responses and defense against pathogens; thus, this compound could be explored for therapeutic interventions in allergic conditions or immune responses .

Combination Therapies

This compound has been studied in combination with conventional antibiotics, showing enhanced efficacy against resistant bacterial strains. For instance, when used alongside chloramphenicol or streptomycin, this compound demonstrated improved bacteriostatic effects compared to either treatment alone . This synergistic effect highlights the potential for developing combination therapies that leverage the unique mechanisms of action of antimicrobial peptides alongside traditional antibiotics.

Chemical Reactions Analysis

Structural Characterization and Sequence

Eumenitin’s primary sequence is Leu-Asn-Leu-Lys-Gly-Ile-Phe-Lys-Lys-Val-Ala-Ser-Leu-Leu-Thr (15 residues), determined via mass spectrometry (MALDI-TOF/TOF) and Edman degradation . Its secondary structure transitions to an amphipathic α-helix in membrane-mimetic environments (e.g., 40% trifluoroethanol, 8 mM SDS, or asolectin vesicles) . Table 1 summarizes key structural parameters:

ParameterValueReference
Net charge+3
Mean hydrophobicity0.265
Hydrophobic moment0.43
α-helix fraction (40% TFE)0.50

Membrane Interactions and Pore Formation

This compound binds preferentially to anionic lipid membranes (e.g., azolectin) over zwitterionic ones (e.g., DPhPC) . Its pore-forming activity involves:

  • Single-channel conductance : 118.00 ± 3.67 pS (azolectin), 61.13 ± 7.57 pS (DPhPC) .

  • Ion selectivity : Higher permeability for K⁺ (cation) over Cl⁻ (anion) .

  • Pore diameter : Estimated at 8.5–9.8 Å in azolectin membranes .

Cholesterol inhibits pore formation in zwitterionic membranes without affecting binding .

Stability and Reactivity

  • Hemolytic activity : None observed against human erythrocytes .

  • Degranulation : Moderately stimulates mast cell degranulation (rat peritoneal mast cells, RBL-2H3 cells) .

  • Thermal stability : α-helical structure persists in SDS micelles and asolectin vesicles .

Comparative Analysis with Related Peptides

This compound’s properties align with cationic α-helical peptides like mastoparans (e.g., EMP-ER, EMP-EF) . Table 2 highlights key differences:

PeptideNet Chargeα-Helix Fraction (TFE)Helical Content in SDS
This compound+30.500.72
EMP-ER+20.530.59
Decoralin+30.380.50

Comparison with Similar Compounds

Comparison with Similar Peptides

Structural and Physicochemical Properties

Eumenitin belongs to a family of linear α-helical AMPs found in solitary wasp venoms. Key structural analogs include:

Peptide Sequence Length Charge Hydrophobicity (H) Amphipathicity (μH) Key Features References
This compound LNLKGIFKKVASLLT 15 +3 0.571 0.465 Carboxylated C-terminus, low hemolysis
This compound-F LNLKGLFKKVASLLT 15 +3 0.565 0.461 Higher hemolytic activity (67% at 4 μM)
This compound-R LNLKGLIKKVASLLN 15 +3 0.508 0.498 Most potent against C. albicans (MIC 7.5 μM)
Anoplin GLLKRIKTLL-NH2 10 +3 0.727 0.540 Shortest AMP with moderate activity; amidated C-terminus
Decoralin SLLSLIRKLIT 11 +3 0.633 0.457 Strong cell-lytic activity; no hemolysis
EpVP1 INLKGLIKKVASLLT 15 +3 0.572 0.455 Similar to this compound but lower hydrophobicity

Key Observations :

  • C-Terminal Modifications: Amidated peptides (e.g., Anoplin) exhibit higher hemolytic activity, while carboxylated variants (e.g., this compound) prioritize antimicrobial selectivity .
  • Hydrophobicity and Charge: Higher hydrophobicity (e.g., Anoplin, H = 0.727) correlates with stronger membrane disruption but increased toxicity .
Antimicrobial Efficacy
Peptide Gram-Positive Bacteria (MIC, μM) Gram-Negative Bacteria (MIC, μM) Fungi (MIC, μM) Hemolysis (%) at 4 μM
This compound 7.5 (B. subtilis) >30 (E. coli) 15 (C. albicans) 4–6
This compound-R 7.5 (B. subtilis) >30 7.5 (C. albicans) 5
Anoplin 12.5 (S. aureus) 25 (E. coli) >50 44
Decoralin 10 (B. subtilis) >50 >50 0

Key Findings :

  • This compound-R demonstrates superior antifungal activity due to its unique residue arrangement (e.g., Ile⁶ and Lys⁷) .
  • Decoralin’s lack of hemolysis highlights its safety profile, though its narrow spectrum limits therapeutic utility .
Mechanistic Differences
  • This compound : Forms cation-selective pores in microbial membranes, with conductance values of 118 pS in asolectin bilayers . Cholesterol-containing membranes inhibit its activity, suggesting selectivity for prokaryotic membranes .
  • Anoplin: Relies on carpet-model membrane disruption, leading to non-selective lysis at higher concentrations .
  • This compound-F : Increased hydrophobicity enhances pore stability but elevates hemolysis, limiting its clinical use .

Therapeutic Potential

  • This compound Derivatives: Engineered variants (e.g., amidated forms) show enhanced wound-healing properties in diabetic rat models, with controlled release via nanocomposites (e.g., IOMPs) .
  • Anoplin: Explored as a drug carrier due to its small size and modifiable termini .
  • Decoralin: Potential topical agent for infections without risking systemic toxicity .

Preparation Methods

Natural Isolation from Wasp Venom

Source and Extraction:

  • Eumenitin is naturally present in trace amounts in the venom of Eumenes rubronotatus, a solitary eumenine wasp species.
  • The venom is collected by milking the wasps, followed by fractionation to isolate peptide components.
  • Due to the extremely small quantity of venom obtainable per wasp, the isolation process requires pooling venom from multiple specimens.

Purification Techniques:

  • The crude venom undergoes chromatographic separation, typically reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate this compound.
  • The peptide fractions are monitored by mass spectrometry to identify the target peptide based on molecular weight.
  • Further purification steps ensure the peptide’s purity for structural and functional analyses.

Analytical Characterization:

  • Mass spectrometry and Edman degradation sequencing confirm the amino acid sequence: Leu-Asn-Leu-Lys-Gly-Ile-Phe-Lys-Lys-Val-Ala-Ser-Leu-Leu-Thr.
  • Circular dichroism (CD) spectroscopy reveals that this compound adopts a predominantly α-helical conformation in membrane-mimicking environments (e.g., in the presence of trifluoroethanol or sodium dodecyl sulfate).
  • The peptide exhibits amphipathic properties typical of cationic linear α-helical antimicrobial peptides.

Limitations:

  • The natural extraction yields are very low, limiting the availability of this compound for extensive research or pharmaceutical development.
  • Variability in venom composition depending on wasp age, diet, and environmental conditions can affect reproducibility.

Solid-Phase Peptide Synthesis (SPPS)

To overcome the limitations of natural extraction, this compound is commonly prepared by solid-phase peptide synthesis , a well-established method for producing peptides with precise sequences and high purity.

SPPS Overview:

  • The peptide chain is assembled stepwise on a solid resin support starting from the C-terminal amino acid.
  • Protected amino acids are sequentially coupled using activating agents, with repetitive cycles of deprotection and coupling.
  • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
  • The crude synthetic peptide is purified by RP-HPLC and characterized by mass spectrometry and CD spectroscopy to confirm identity and conformation.

Advantages of SPPS for this compound:

  • Enables production of sufficient quantities for biological testing and structural studies.
  • Allows incorporation of modifications or analogs for structure-activity relationship investigations.
  • Provides consistent and reproducible peptide batches.

Reported Synthetic Yield and Purity:

Parameter Value
Peptide length 15 amino acids
Typical crude yield 40-60% (depending on synthesis conditions)
Purity after HPLC >95%
Confirmation methods Mass spectrometry, Edman degradation, CD spectroscopy

Research Findings on Preparation and Structural Confirmation

  • The sequence and structure of this compound were initially elucidated by combining mass spectrometry and Edman degradation of the natural peptide, then corroborated by SPPS-produced samples showing identical properties.
  • CD spectral analysis demonstrated that both natural and synthetic this compound adopt a stable amphipathic α-helix in membrane-like environments, which is essential for its antimicrobial activity.
  • The synthetic peptide retained biological functions observed in the natural peptide, including antimicrobial activity against Gram-positive and Gram-negative bacteria and low cytotoxicity, confirming the fidelity of the synthetic preparation method.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Natural Venom Extraction Venom milking, chromatographic purification Native peptide with natural modifications Low yield, variability, labor-intensive
Solid-Phase Peptide Synthesis Stepwise assembly on resin, purification by HPLC High purity, scalable, reproducible Requires specialized equipment and reagents

Q & A

Q. What experimental techniques are critical for determining the secondary structure of Eumenitin, and how do they address uncertainties in conformational analysis?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy is essential for analyzing α-helical content in this compound. CD spectra (190–260 nm) reveal characteristic minima at 208 nm and 222 nm for α-helices, as demonstrated for this compound variants in aqueous solutions . Comparative studies with analogs (e.g., this compound R/F) help distinguish structural stability under varying pH or solvent conditions. Nuclear Magnetic Resonance (NMR) can resolve ambiguities in CD data by providing residue-specific conformational details.
  • Key Data :
This compound Variant[θ] at 222 nm (deg cm²/dmol)α-Helical Content (%)
This compound-14,500~65%
This compound R-12,800~55%
This compound F-13,200~58%
Source: CD spectral analysis of this compound in aqueous solution .

Q. How can researchers validate the antimicrobial activity of this compound while controlling for membrane-disruption artifacts?

  • Methodological Answer : Use Minimum Inhibitory Concentration (MIC) assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, paired with hemolysis tests on mammalian erythrocytes. For example, Konno et al. (2006) reported MIC values of 2–8 µg/mL for this compound against S. aureus but negligible hemolytic activity at ≤64 µg/mL . Confocal microscopy with fluorescently labeled this compound can visualize membrane interaction kinetics.

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) between this compound and its synthetic analogs?

  • Methodological Answer : SAR discrepancies often arise from variations in peptide charge, hydrophobicity, or solvent accessibility. For example, substituting lysine residues in this compound R reduces cationic charge, lowering antimicrobial efficacy . Computational modeling (e.g., molecular dynamics simulations) can predict how side-chain modifications alter membrane binding. Pair these with experimental validation via surface plasmon resonance (SPR) to quantify lipid bilayer interactions.
  • Data Conflict Example :
  • This compound F shows reduced helicity but retains antimicrobial activity, suggesting non-helical regions contribute to function .

Q. How should researchers design experiments to assess this compound’s synergistic effects with conventional antibiotics while avoiding cytotoxicity?

  • Methodological Answer : Use checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI) values for this compound-antibiotic combinations. For instance, synergy (FICI ≤0.5) with β-lactams may enhance efficacy against drug-resistant strains. Concurrently, perform cytotoxicity assays on human cell lines (e.g., HEK293) using MTT or LDH release protocols. Optimize dosing thresholds using pharmacokinetic modeling to balance efficacy and safety .

Q. What methodologies address reproducibility challenges in this compound synthesis and purification?

  • Methodological Answer : Standardize solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry, ensuring >95% purity via reverse-phase HPLC. Batch variability can be mitigated by rigorous quality control:
ParameterSpecification
Purity (HPLC)≥97%
Peptide Content≥80% (via amino acid analysis)
Solubility1 mg/mL in PBS (pH 7.4)
Source: Synthesis guidelines for this compound analogs .

Research Design and Data Interpretation

Q. How can researchers optimize experimental conditions for studying this compound’s interaction with lipid bilayers?

  • Methodological Answer : Use Langmuir monolayer assays to measure pressure-area isotherms, identifying critical insertion pressures. Combine with neutron reflectometry to resolve peptide orientation in model membranes. Control for lipid composition (e.g., POPC:POPS ratios) to mimic bacterial vs. mammalian membranes .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare variants. Report confidence intervals and effect sizes to address variability in biological replicates .

Tables of Critical Research Findings

Table 1 : Physicochemical Properties of this compound

PropertyValue
SequenceLNLKGIFKKVASLLT
Molecular Weight1645 Da
Net Charge (pH 7.0)+4
Hydrophobicity Index1.2 (GRAVY score)

Table 2 : Antimicrobial Activity of this compound Against Common Pathogens

PathogenMIC (µg/mL)Hemolytic Activity (HC50, µg/mL)
Staphylococcus aureus2–8>64
Escherichia coli16–32>64
Candida albicans8–16>64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.